![molecular formula C15H13ClN4OS B4964630 N-(2-chloro-3-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4964630.png)
N-(2-chloro-3-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategic molecular design to enhance specific properties such as aqueous solubility and oral absorption. For instance, the introduction of a piperazine unit has been shown to significantly improve these characteristics, leading to compounds with promising pharmacological profiles (Shibuya et al., 2018). Additionally, reactions involving 2-chloro-N-(3-oxoalkenyl)acetamides with heteroaryl thiones have been utilized for the formation of pyridin-2(1H)-ones, showcasing the compound's synthetic versatility (Savchenko et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques, including X-ray diffraction and NMR spectroscopy. For example, the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide has been confirmed, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Ismailova et al., 2014).
Chemical Reactions and Properties
The compound and its derivatives have been involved in various chemical reactions, leading to the synthesis of novel structures with potential biological activity. For example, derivatives containing the 1,3,4-thiadiazole substituent have shown antifungal and insecticidal activities, illustrating the compound's chemical reactivity and potential for generating biologically active molecules (Zhou Bing-se, 2013).
Physical Properties Analysis
The physical properties, including solubility and crystallinity, play a crucial role in the compound's applicability. Enhancements in aqueous solubility and oral absorption, as demonstrated by derivatives like K-604, are critical for developing clinically relevant compounds (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and conditions, are essential for the compound's application in synthesis and potential biological activities. The ability to undergo intramolecular cyclization and react with different electrophiles or nucleophiles showcases the compound's versatility and potential for creating a wide range of derivatives with varied biological activities (Savchenko et al., 2020).
properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c1-9-4-5-10-12(7-9)20-15(19-10)22-8-13(21)18-11-3-2-6-17-14(11)16/h2-7H,8H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVCZXGIUIWDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
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